![molecular formula C7H5BrN2O B573109 7-Bromobenzo[d]isoxazol-3-amine CAS No. 1260860-32-9](/img/structure/B573109.png)

7-Bromobenzo[d]isoxazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

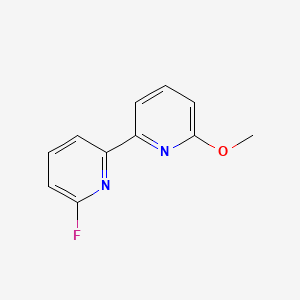

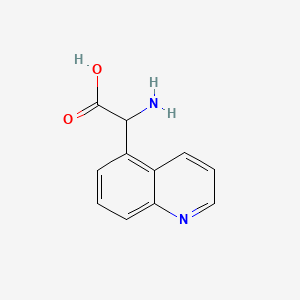

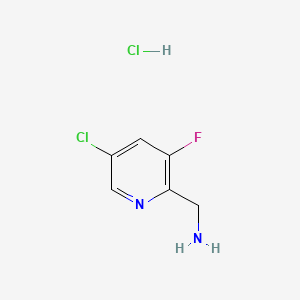

7-Bromobenzo[d]isoxazol-3-amine is a chemical compound with the CAS Number: 1260860-32-9 . It has a molecular weight of 213.03 and its molecular formula is C7H5BrN2O . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

Isoxazole derivatives, such as 7-Bromobenzo[d]isoxazol-3-amine, can be synthesized through various pathways. One of the most researched and reported synthesis methods is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of 7-Bromobenzo[d]isoxazol-3-amine is represented by the formula C7H5BrN2O . The InChI code for this compound is 1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H, (H2,9,10) .Chemical Reactions Analysis

The synthesis of isoxazole derivatives involves various chemical reactions. The most common method is the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) and nitrile oxide (dipole) .Physical And Chemical Properties Analysis

7-Bromobenzo[d]isoxazol-3-amine is a solid substance . It has a molecular weight of 213.03 and its molecular formula is C7H5BrN2O . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Isoxazolines, a class of nitrogen and oxygen-containing heterocycles, have been recognized for their importance in medicinal chemistry as anticancer agents. The review by Kaur et al. (2014) focuses on isoxazoline derivatives from natural sources and their synthetic pathways, highlighting their potential as novel anticancer drugs. The study discusses structural-activity relationships and the impact of stereochemical aspects on the anticancer activity of these compounds, which could include derivatives of 7-Bromobenzo[d]isoxazol-3-amine (Kaur et al., 2014).

Environmental and Health Concerns

Birnbaum et al. (2003) provide a comprehensive review of the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), chemicals related to the bromination processes that might involve compounds like 7-Bromobenzo[d]isoxazol-3-amine. This review underscores the similarity in toxicity profiles between brominated and chlorinated compounds, emphasizing the need for further research on the health impacts of such chemicals (Birnbaum et al., 2003).

Applications in Polymerization Reactions

Ottou et al. (2016) explore the advancements in polymerization reactions mediated by organocatalysis, potentially relevant for chemicals like 7-Bromobenzo[d]isoxazol-3-amine. This review highlights the use of small organic molecules in the polymerization of various monomers, offering insights into monomer activation modes and polymerization mechanism aspects. The development of organocatalysts, including those based on amines or carbene systems, showcases the reduced toxicity and specific activation modes provided by these catalysts for diverse applications (Ottou et al., 2016).

Advanced Oxidation Processes

Bhat and Gogate (2021) review the degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs). This review could be relevant for understanding the environmental degradation pathways of compounds like 7-Bromobenzo[d]isoxazol-3-amine. It provides a detailed analysis of the degradation efficiencies, mechanisms, and the influence of process parameters on the treatment of such compounds (Bhat & Gogate, 2021).

Safety and Hazards

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is crucial to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes .

Eigenschaften

IUPAC Name |

7-bromo-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIPEZSYZNVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857493 |

Source

|

| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260860-32-9 |

Source

|

| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B573033.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)